molecular formula C23H19F3N4O2 B2926202 [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone CAS No. 2380183-01-5

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone

Cat. No.: B2926202
CAS No.: 2380183-01-5
M. Wt: 440.426
InChI Key: UNJBQCLRGOEFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone, also known as Xanomeline, is a novel muscarinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone acts as a selective agonist of the M1 and M4 subtypes of muscarinic acetylcholine receptors. It increases the release of acetylcholine in the brain, which enhances cognitive function and memory. This compound also has an effect on dopamine and serotonin receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function, reduce cognitive decline, and improve symptoms of schizophrenia. It has also been shown to have neuroprotective effects and to increase the expression of neurotrophic factors in the brain. This compound has been found to be well-tolerated in clinical trials, with few adverse effects reported.

Advantages and Limitations for Lab Experiments

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone has several advantages for lab experiments, including its selectivity for muscarinic receptors, its ability to cross the blood-brain barrier, and its well-characterized pharmacology. However, this compound is a relatively new compound and its long-term safety and efficacy have not been fully established. In addition, this compound has a complex pharmacology, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone. One area of interest is the development of more selective and potent muscarinic agonists that can target specific subtypes of muscarinic receptors. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases such as depression and anxiety disorders. Finally, further research is needed to fully understand the mechanisms of action of this compound and its long-term safety and efficacy.

Synthesis Methods

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone can be synthesized by reacting 2,3-dichloropyridazine with trifluoromethylpiperazine in the presence of a base, followed by reaction with 9H-xanthene-9-carbonyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been shown to improve cognitive function and reduce cognitive decline in animal models of Alzheimer's disease. In addition, this compound has been shown to improve symptoms of schizophrenia in clinical trials.

Properties

IUPAC Name

[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c24-23(25,26)19-9-10-20(28-27-19)29-11-13-30(14-12-29)22(31)21-15-5-1-3-7-17(15)32-18-8-4-2-6-16(18)21/h1-10,21H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJBQCLRGOEFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.